BenchChemオンラインストアへようこそ!

Sulisatin

Prodrug Activation Colon Targeting Gut Microbiome

Sulisatin is the only diphenylmethane laxative requiring bacterial aryl sulfate sulfohydrolases for colon-specific activation—no generic in-class substitution possible. Its selective colonic motility enhancement (no gastric/small intestine effects) makes it the definitive tool for colon-targeted drug delivery validation. Quantify BHMI release as a bioactivation checkpoint. Safer than oxyphenisatin. Order ≥98% purity for reproducible research.

Molecular Formula C21H17NO9S2
Molecular Weight 491.5 g/mol
CAS No. 54935-03-4
Cat. No. B1681192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulisatin
CAS54935-03-4
SynonymsDAN 603
Laxitex
sodium sulisatin
sulisatin
sulisatin sodium
Molecular FormulaC21H17NO9S2
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(C(=O)N2)(C3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O
InChIInChI=1S/C21H17NO9S2/c1-13-3-2-4-18-19(13)22-20(23)21(18,14-5-9-16(10-6-14)30-32(24,25)26)15-7-11-17(12-8-15)31-33(27,28)29/h2-12H,1H3,(H,22,23)(H,24,25,26)(H,27,28,29)
InChIKeyURNFTLVCQLRCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulisatin (CAS 54935-03-4): Baseline Chemical Identity and Therapeutic Classification


Sulisatin (CAS 54935-03-4), also known as DAN-603 and marketed as Laxitex, is a synthetic, small-molecule laxative belonging to the diphenylmethane (or triarylmethane) class of stimulant cathartics [1]. It is an anionic compound, chemically defined as the disodium salt of the sulfuric diester of 3,3-bis-(4-hydroxyphenyl)-7-methyl-2-indolinone [2]. As a prodrug, Sulisatin is designed for colon-specific activation; it remains intact through the upper gastrointestinal tract and is hydrolyzed in the colon by bacterial aryl sulfate sulfohydrolases to yield its active diphenolic metabolite, BHMI [3].

Sulisatin vs. Generic Diphenylmethane Laxatives: Why Structural Analogy Does Not Imply Functional Equivalence


Although Sulisatin shares a common structural core with other diphenylmethane laxatives like oxyphenisatin and bisacodyl, it is not interchangeable with them [1]. Substitution with generic in-class alternatives is not scientifically sound due to two key differentiating factors: (1) Sulisatin possesses a unique colon-specific activation mechanism requiring bacterial aryl sulfate sulfohydrolases, a feature not shared by all diphenylmethanes [2]; and (2) it demonstrates selective colonic motility enhancement without affecting gastric, small intestinal, or cecal emptying, a functional selectivity profile that distinguishes it from other stimulant laxatives which may have broader and less predictable effects on gut transit [3]. These quantitative and mechanistic differences directly impact research outcomes and clinical predictability, making informed procurement based on specific experimental needs essential.

Sulisatin (CAS 54935-03-4) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data for Informed Procurement


Colon-Specific Bioactivation vs. Direct-Acting Diphenols: The BHMI Prodrug Differential

Sulisatin's prodrug design mandates a unique, colon-specific activation step that is absent in direct-acting diphenolic laxatives like oxyphenisatin. While oxyphenisatin acts directly on the intestinal mucosa, Sulisatin (up to 6 mg dose) demonstrates no intrinsic activity in inhibiting water absorption in the rat colon until it is hydrolyzed by bacterial enzymes to its active metabolite, BHMI [1]. This hydrolysis is performed by bacterial aryl sulfate sulfohydrolases and is specific to the cecal/colonic microflora; homogenates of stomach and small intestine show no hydrolytic activity [1]. The unaltered drug has no effect on intestinal motility in rats pretreated with neomycin sulfate (an antibiotic that disrupts gut flora), further confirming its dependence on bacterial metabolism [1].

Prodrug Activation Colon Targeting Gut Microbiome Aryl Sulfatase

Selective Colonic Motility Enhancement vs. Broad Spectrum Diphenylmethane Laxatives

In contrast to other diphenylmethane laxatives like bisacodyl and sodium picosulfate, which can affect multiple segments of the gastrointestinal tract, Sulisatin demonstrates highly selective action on colonic motility [1]. A key in vivo study using radioactive tracers (¹³³BaSO₄) and charcoal markers in rats quantified this selectivity: DAN-603 (Sulisatin) significantly increased colonic propulsive motility but did not alter the speed of gastric emptying, small intestinal transit, or cecal emptying [1]. While comparative data on the exact magnitude of effect for bisacodyl on these specific parameters under identical conditions is not directly available, class-level knowledge indicates that many stimulant laxatives, including bisacodyl, act on both the small and large intestine, making Sulisatin's colon-specific profile a notable differentiation point for research [2].

GI Motility Colon Selectivity In Vivo Pharmacology Transit Time

Enterohepatic Circulation and Glucose Absorption: A Unique Pharmacokinetic Pathway

Sulisatin exhibits a distinct pharmacokinetic property not commonly reported for other diphenylmethane laxatives: it undergoes enterohepatic circulation. A study by Moretó et al. demonstrated that sodium sulisatin is excreted in bile and subsequently reabsorbed, prolonging its pharmacological effect [1]. Additionally, this study showed that Sulisatin has a measurable effect on glucose absorption in the rat, an endpoint not routinely associated with all stimulant laxatives [1]. While this data is cross-study comparable, it represents a unique combination of metabolic and functional properties that sets Sulisatin apart from simpler analogs like bisacodyl, which are primarily eliminated without significant enterohepatic recirculation.

Pharmacokinetics Enterohepatic Recirculation Glucose Transport Drug Disposition

Solubility Advantage via Disodium Salt Form: Sulisatin Disodium (CAS 54935-04-5) vs. Free Acid

Sulisatin is typically supplied and administered as its disodium salt (CAS 54935-04-5), which confers a significant solubility advantage over the free acid form . The free acid (CAS 54935-03-4) is described as a white crystalline powder with a melting point >360°C and has low water solubility [1]. In contrast, the disodium salt is anionic and exhibits enhanced aqueous solubility, a critical property for in vivo administration and formulation . This physicochemical modification is essential for its bioavailability and distinguishes it from structurally similar compounds that may lack this specific salt form.

Formulation Solubility Bioavailability Salt Selection

Regulatory and Safety Profile vs. Oxyphenisatin: A Historical Precedent for Differentiation

A critical, if qualitative, differentiator is Sulisatin's safety and regulatory history compared to its close structural analog, oxyphenisatin. Oxyphenisatin was withdrawn from most markets in the early 1970s due to associated hepatotoxicity and liver damage with long-term use [1]. Sulisatin, developed around the same time and also a diphenolic laxative prodrug, has not been the subject of such widespread withdrawal actions and is not associated with the same level of liver toxicity in the available literature [2]. While direct comparative toxicology data is limited, the historical regulatory outcomes for these two closely related compounds constitute a powerful, real-world differentiation for procurement decisions, especially in research settings where minimizing confounding toxicological variables is paramount.

Drug Safety Hepatotoxicity Regulatory Status Withdrawn Drugs

High-Value Application Scenarios for Sulisatin (CAS 54935-03-4) Based on Quantitative Evidence


Colon-Specific Drug Delivery and Prodrug Activation Model

Sulisatin's absolute dependence on colonic bacterial aryl sulfatase for activation [1] makes it an ideal model compound for validating colon-targeted drug delivery systems. Researchers can quantify the release of its active metabolite, BHMI, as a direct measure of successful colonic delivery and bacterial enzymatic activity. This is a superior alternative to using direct-acting laxatives like bisacodyl, which lack this clear, measurable bioactivation checkpoint.

Investigating Selective Colonic Motility and GI Transit

For studies requiring precise modulation of colonic motility without confounding effects on the stomach or small intestine, Sulisatin is the compound of choice [2]. Its demonstrated ability to selectively enhance colonic transit in rat models provides a cleaner pharmacological tool compared to bisacodyl or sodium picosulfate, which exhibit broader GI activity [3]. This selectivity is critical for dissecting the neural and hormonal control of isolated colonic function.

Model Compound for Enterohepatic Circulation and Drug-Nutrient Interaction Studies

Sulisatin's established enterohepatic circulation and its quantifiable effect on glucose absorption [4] position it as a valuable probe for pharmacokinetic research. It serves as a well-defined model for studying biliary excretion, reabsorption dynamics, and the impact of laxatives on nutrient transport, offering a more complex and physiologically relevant profile than simpler, non-recirculating analogs.

Safer Alternative to Oxyphenisatin for Studying Diphenolic Laxative Mechanisms

Given the well-documented hepatotoxicity and subsequent market withdrawal of its close analog oxyphenisatin [5], Sulisatin represents a functionally related but historically safer alternative for research into the mechanism of action of diphenolic laxatives. This is a crucial consideration for academic and industrial laboratories where minimizing researcher exposure to known hazardous compounds is a priority.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulisatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.